T. brucei EC50 Advantage vs. Series 1/2 Analogs
Antiparasitic agent-18 (compound 3a, bis(pyridine-2-carboxamidine) series) demonstrates submicromolar EC50 values against all three major kinetoplastid parasites, whereas compounds from series 1 and 2 show either micromolar-range activity against T. brucei only or complete inactivity against T. cruzi and L. donovani [1]. Specifically, 3a achieves EC50 = 0.40 μM against T. b. brucei bloodstream trypomastigotes, compared to the most potent series 1 compound (1e) with EC50 = 5.7 μM [1].
| Evidence Dimension | EC50 against T. b. brucei bloodstream trypomastigotes |
|---|---|
| Target Compound Data | 0.40 ± 0.02 μM (3a, antiparasitic agent-18) |
| Comparator Or Baseline | 1e (series 1 bis(2-aminoimidazoline)): 5.7 μM; 2d (series 2 bis(2-aminobenzimidazole)): 1.96 μM |
| Quantified Difference | 3a is ~14-fold more potent than 1e; ~5-fold more potent than 2d |
| Conditions | T. b. brucei wild-type strain s427 bloodstream trypomastigotes; data from three independent experiments (n=3) [1] |
Why This Matters
This >10-fold potency differential directly impacts the achievable therapeutic window in vitro and reduces compound consumption per assay.
- [1] Nué-Martinez JJ, Cisneros D, Moreno-Blázquez MDV, et al. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem. 2023;66(19):13452-13480. Table 1, Table 3. View Source
